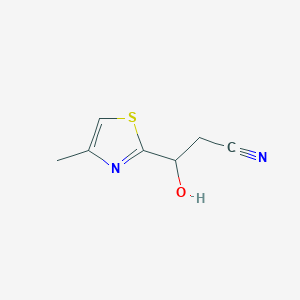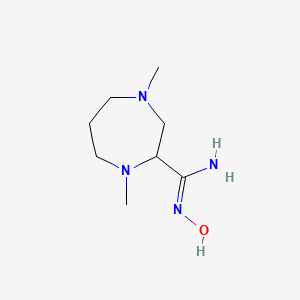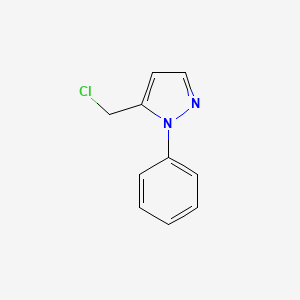![molecular formula C8H17NO3 B13275189 3-[(2-Ethoxyethyl)amino]-2-methylpropanoic acid](/img/structure/B13275189.png)
3-[(2-Ethoxyethyl)amino]-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Ethoxyethyl)amino]-2-methylpropanoic acid is an organic compound with the molecular formula C8H17NO3 It is characterized by the presence of an ethoxyethyl group attached to an amino group, which is further connected to a methylpropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Ethoxyethyl)amino]-2-methylpropanoic acid typically involves the reaction of 2-methylpropanoic acid with 2-ethoxyethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The reaction conditions are carefully monitored to maintain consistency and efficiency. The product is then purified using techniques such as crystallization, distillation, or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Ethoxyethyl)amino]-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[(2-Ethoxyethyl)amino]-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Ethoxyethyl)amino]-2-methylpropanoic acid involves its interaction with specific molecular targets. The ethoxyethyl group may facilitate binding to certain enzymes or receptors, influencing their activity. The compound’s effects are mediated through various biochemical pathways, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(2-ethoxyethyl)(methyl)amino]methyl}benzoic acid
- 2-methyl-3-(morpholin-4-yl)propanoic acid
- 1,4-oxazepane-6-carboxylic acid
Uniqueness
3-[(2-Ethoxyethyl)amino]-2-methylpropanoic acid is unique due to its specific structural features, such as the ethoxyethyl group attached to the amino group. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H17NO3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
3-(2-ethoxyethylamino)-2-methylpropanoic acid |
InChI |
InChI=1S/C8H17NO3/c1-3-12-5-4-9-6-7(2)8(10)11/h7,9H,3-6H2,1-2H3,(H,10,11) |
InChI Key |
OLXZSZXSCMACMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNCC(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





amine](/img/structure/B13275128.png)

![3-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B13275148.png)
![2-Methyl-1-[4-(propan-2-yl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B13275151.png)
![N-{2-[(2,2-dimethylpropyl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13275154.png)
![2-{1-[(3-Hydroxypropyl)amino]propyl}phenol](/img/structure/B13275161.png)
![1-{3-Aminobicyclo[2.2.1]heptan-2-yl}ethan-1-one hydrochloride](/img/structure/B13275167.png)



![1-{[(2,3-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13275185.png)
